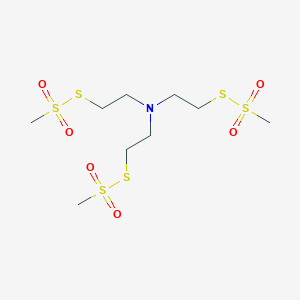

Tris-(2-methanethiosulfonylethyl)amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDALISDKOEUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343551 | |

| Record name | Tris-(2-methanethiosulfonylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-77-0 | |

| Record name | Tris-(2-methanethiosulfonylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Trifunctional Thiol-Reactive Crosslinker: Tris(2-maleimidoethyl)amine

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Tris-(2-methanethiosulfonylethyl)amine" is not a commercially available or widely documented chemical. This guide focuses on a functionally equivalent and commonly used alternative, Tris(2-maleimidoethyl)amine , a trifunctional thiol-reactive crosslinking agent. The principles of reactivity and application described herein are foundational to the field of bioconjugation and are broadly applicable to trifunctional thiol-reactive reagents.

Executive Summary

Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional crosslinking agent designed for the covalent conjugation of molecules containing sulfhydryl (-SH) groups. Its unique tripodal structure, originating from a central tertiary amine, allows for the simultaneous linkage of up to three thiol-containing molecules. This capability is invaluable for creating complex, well-defined biomolecular architectures. The high specificity of the maleimide (B117702) groups for thiols under physiological conditions (pH 6.5-7.5) makes TMEA a powerful tool in protein chemistry, drug delivery, and materials science.[1][2][3] This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols for its application.

Core Chemical Properties

Tris(2-maleimidoethyl)amine is a solid compound whose reactivity is centered on its three maleimide functional groups. These groups readily undergo a Michael addition reaction with the sulfhydryl group of cysteine residues in proteins and peptides.[1][4]

Physical and Chemical Data

The key quantitative properties of Tris(2-maleimidoethyl)amine are summarized below for easy reference.

| Property | Value | Source(s) |

| Synonyms | TMEA, Mal-3 | [5] |

| Molecular Formula | C₁₈H₁₈N₄O₆ | [3][6] |

| Molecular Weight | 386.36 g/mol | [3][5][6] |

| CAS Number | 139112-38-2 | [2][3][6] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 122 - 123 °C | [3] |

| Spacer Arm Length | 10.3 Å | [7] |

| pKa (Predicted) | 6.37 ± 0.50 | [6] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | [2] |

| Reactive Group | Maleimide | [8][9] |

| Reactive Toward | Sulfhydryl (-SH) groups | [8][9] |

Stability and Storage

Proper handling and storage are critical to maintain the reactivity of TMEA. The maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.[10]

| Condition | Recommendation | Rationale | Source(s) |

| Storage Temperature | 2°C - 8°C | To slow degradation processes. | [5][8] |

| Atmosphere | Keep dry, protected from moisture. | Prevents hydrolysis of the maleimide ring, which renders it unreactive to thiols. | [2][8][10] |

| Shelf Life | Guaranteed for 12 months from shipment if stored as recommended. | Ensures functionality for experimental use. | [11] |

Reaction Mechanism and Pathways

The primary utility of Tris(2-maleimidoethyl)amine lies in its specific and efficient reaction with thiols. This "click" chemistry reaction is a cornerstone of modern bioconjugation.[10]

Thiol-Maleimide Michael Addition

The conjugation chemistry is a Michael addition reaction. The thiol, acting as a nucleophile (specifically, the thiolate anion), attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and forms a stable, covalent thioether bond. The optimal pH range for this reaction is between 6.5 and 7.5, where the thiol is sufficiently nucleophilic, but competing reactions with amines (which are protonated and less reactive) are minimized.[1][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10]

Caption: Mechanism of Thiol-Maleimide Conjugation.

Potential Side Reactions and Stability of Conjugate

While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a crucial consideration for in vivo applications, such as antibody-drug conjugates (ADCs), where linker stability is paramount.[10] Additionally, if the maleimide is conjugated to an N-terminal cysteine, a side reaction can lead to a thiazine (B8601807) rearrangement, altering the structure of the linkage.[4] Hydrolysis of the maleimide ring can also occur, particularly at higher pH, which inactivates the reagent.[10]

Experimental Protocols

The following protocols provide a general framework for the use of Tris(2-maleimidoethyl)amine in bioconjugation applications. Optimization is recommended for each specific system.

General Protocol for Protein Crosslinking

This protocol outlines the basic steps for conjugating thiol-containing proteins or other molecules using TMEA.

Materials:

-

Protein(s) with accessible cysteine residues.

-

Tris(2-maleimidoethyl)amine (TMEA).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Crucially, avoid amine-containing buffers like Tris, as they will compete for reaction. [7][12][13]

-

Quenching Reagent: A small molecule thiol like L-cysteine or β-mercaptoethanol.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein sample in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-20 fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Dialyze or use a desalting column to remove the reducing agent before proceeding.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a stock solution of TMEA (e.g., 10-20 mM) in anhydrous DMF or DMSO.[2]

-

-

Crosslinking Reaction:

-

Add the TMEA stock solution to the protein solution to achieve the desired molar ratio (e.g., 1:1, 2:1, or 5:1 molar excess of maleimide groups to thiol groups).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted maleimide groups. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess crosslinker and reaction byproducts by passing the mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Analysis:

Experimental Workflow Visualization

The logical flow for a typical crosslinking experiment is depicted below.

Caption: General workflow for protein conjugation using TMEA.

Applications in Research and Development

The trifunctional nature of TMEA enables several advanced applications beyond simple bimolecular conjugation.

-

Bioconjugation and Protein Labeling: TMEA is used to link multiple peptides or proteins, creating multivalent constructs or stabilizing protein complexes for structural studies.[3][15]

-

Drug Delivery Systems: Its structure is ideal for creating antibody-drug conjugates (ADCs) or other targeted therapies where multiple drug molecules can be attached to a single targeting moiety.[2][3]

-

Polymer and Materials Science: TMEA serves as a core molecule for building star-shaped polymers and hydrogels. The maleimide groups allow for the crosslinking of polymer chains that have been functionalized with thiols.[2]

-

Diagnostics and Biosensors: It is used to immobilize antibodies or enzymes onto surfaces in a controlled orientation, enhancing the sensitivity and stability of diagnostic assays.[2][3]

Logical Diagram of Trifunctional Crosslinking

The unique capability of TMEA is its ability to link three separate entities or create intramolecular crosslinks within a large complex.

Caption: Conceptual use of TMEA to link three molecules.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. Tris(2-maleimidoethyl)amine (139112-38-2) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. bachem.com [bachem.com]

- 5. Tris-(2-maleimidoethyl)amine | 139112-38-2 | FT52772 [biosynth.com]

- 6. Tris-(2-MaleiMidoethyl)aMine(Trifunctional)(TMEA) CAS#: 139112-38-2 [m.chemicalbook.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Thermo Scientific™ TMEA (tris(2-maleimidoethyl)amine) | Fisher Scientific [fishersci.ca]

- 9. Thermo Scientific TMEA (tris(2-maleimidoethyl)amine) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. TMEA (tris(2-maleimidoethyl)amine) - FAQs [thermofisher.com]

- 12. fgsc.net [fgsc.net]

- 13. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to the Reactivity of Tris-(2-methanethiosulfonylethyl)amine with Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between Tris-(2-methanethiosulfonylethyl)amine (MTS-T) and the amino acid cysteine. MTS-T is a trivalent sulfhydryl-reactive reagent frequently employed in biochemical and biophysical studies to probe the structure and function of proteins. Its reaction with cysteine residues can lead to covalent modification, enabling researchers to investigate the role of specific cysteines in protein activity, conformation, and interaction with other molecules. This guide will delve into the reaction mechanism, kinetics, influencing factors, and experimental protocols for studying this important interaction, with a particular focus on its application in understanding cellular signaling pathways.

Core Principles of Reactivity

The fundamental reaction between this compound and cysteine involves the nucleophilic attack of the deprotonated thiol group (thiolate) of cysteine on the sulfur atom of the methanethiosulfonate (B1239399) group of MTS-T. This results in the formation of a disulfide bond between the cysteine residue and one of the ethylamine (B1201723) arms of the MTS-T molecule, with the release of methanesulfinic acid as a byproduct.

The reaction is highly specific for sulfhydryl groups under mild conditions, making MTS-T a valuable tool for selectively modifying cysteine residues in the presence of other amino acids. The trivalent nature of MTS-T allows for the potential of crosslinking if more than one of its methanethiosulfonate groups reacts with accessible cysteine residues on the same or different protein molecules.

Quantitative Data on Reactivity

While the qualitative reactivity of methanethiosulfonate reagents with cysteine is well-established, specific quantitative kinetic data for the reaction of this compound with free L-cysteine is not extensively documented in publicly available literature. However, the reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both MTS-T and the cysteine thiolate.

The reactivity of MTS reagents is known to be significantly influenced by pH. The pKa of the cysteine thiol group is approximately 8.3. As the pH of the solution approaches and exceeds this pKa, the concentration of the more nucleophilic thiolate anion increases, leading to a significant increase in the reaction rate. Therefore, a pH-rate profile for the reaction would be expected to show a steep increase in the rate constant as the pH moves from neutral to alkaline conditions.

To provide a framework for quantitative analysis, the following table outlines the key kinetic and thermodynamic parameters that should be determined experimentally for the reaction between MTS-T and cysteine. The subsequent section on experimental protocols provides methods for obtaining this data.

| Parameter | Description | Expected Trend/Value |

| Second-Order Rate Constant (k) | A measure of the intrinsic reactivity between MTS-T and the cysteine thiolate. | Expected to be in the range of 102 - 104 M-1s-1 at physiological pH, similar to other MTS reagents. |

| pH-Rate Profile | The relationship between the observed reaction rate constant and the pH of the solution. | The rate is expected to increase significantly as the pH increases from 6 to 9, reflecting the titration of the cysteine thiol group. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Can be determined from the temperature dependence of the reaction rate. |

| Reaction Stoichiometry | The molar ratio in which MTS-T and cysteine react. | Expected to be 1:1 for the initial reaction with a single sulfhydryl group. |

| Reaction Yield | The percentage of cysteine that is modified by MTS-T under specific conditions. | Dependent on reactant concentrations, reaction time, temperature, and pH. |

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of the reaction between this compound and cysteine.

Spectrophotometric Assay for Kinetic Analysis using Ellman's Reagent

This protocol utilizes Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to quantify the remaining free cysteine over time, allowing for the determination of the reaction rate.

Materials:

-

This compound (MTS-T)

-

L-cysteine hydrochloride monohydrate

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH adjusted to desired values (e.g., 6.5, 7.4, 8.5)

-

Quenching Solution: e.g., N-ethylmaleimide (NEM) to stop the reaction.

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of L-cysteine (e.g., 10 mM) in the desired reaction buffer.

-

Prepare a stock solution of MTS-T (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and then dilute to the desired concentration in the reaction buffer immediately before use.

-

Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

-

In a cuvette, mix the L-cysteine solution with the reaction buffer to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding a small volume of the MTS-T solution to the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix quickly and thoroughly.

-

At specific time intervals (e.g., every 30 seconds for 5 minutes), withdraw an aliquot of the reaction mixture and add it to a solution containing the quenching agent and DTNB.

-

Alternatively, for a continuous assay, the disappearance of a chromophoric MTS reagent could be monitored directly, though MTS-T itself is not chromophoric. Therefore, a competition assay or a discontinuous method is more appropriate.

-

-

Quantification with Ellman's Reagent:

-

To each quenched aliquot, add the DTNB solution.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of free thiols.

-

Create a standard curve using known concentrations of L-cysteine with DTNB to determine the concentration of unreacted cysteine at each time point.

-

-

Data Analysis:

-

Plot the concentration of cysteine versus time.

-

For a pseudo-first-order condition ([MTS-T] >> [Cysteine]), the natural logarithm of the cysteine concentration versus time will be linear, and the slope will be -kobs. The second-order rate constant (k) can be calculated by dividing kobs by the concentration of MTS-T.

-

HPLC Analysis of Reaction Products

This protocol allows for the separation and quantification of reactants and products, providing a direct measure of the reaction progress and yield.

Materials:

-

This compound (MTS-T)

-

L-cysteine

-

Reaction Buffer (as above)

-

HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: e.g., 0.1% TFA in acetonitrile.

Procedure:

-

Reaction Setup:

-

Prepare and mix the reactants (MTS-T and L-cysteine) in the reaction buffer as described in the spectrophotometric assay.

-

At various time points, take aliquots of the reaction mixture and quench the reaction, for example, by adding a strong acid like TFA or by rapid freezing.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the HPLC system.

-

Elute the compounds using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond of cysteine and its derivatives).

-

-

Data Analysis:

-

Identify the peaks corresponding to L-cysteine, MTS-T, and the reaction product by running standards.

-

Integrate the peak areas to determine the relative concentrations of each species at different time points.

-

Calculate the reaction yield by comparing the amount of product formed to the initial amount of the limiting reactant.

-

Application in a Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR)

The reactivity of MTS reagents with cysteine residues is a powerful tool for dissecting the role of specific cysteines in protein function, including in complex cellular signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival, and is often dysregulated in cancer.

The EGFR kinase domain contains a critical cysteine residue, Cys797, located at the edge of the ATP-binding pocket. This cysteine is the target of several irreversible EGFR inhibitors which form a covalent bond with its thiol group, thereby inactivating the kinase. The accessibility and reactivity of Cys797 make it a potential target for modification by reagents like MTS-T.

Experimental Workflow for Probing EGFR Cysteine Accessibility

The following workflow describes how MTS-T could be used to investigate the accessibility and functional importance of Cys797 in EGFR.

Caption: Experimental workflow for MTS-T modification of EGFR.

This workflow illustrates the steps to assess the impact of MTS-T on EGFR. By comparing the MTS-T treated sample with the control, one can determine if modification of accessible cysteines, like Cys797, alters EGFR phosphorylation (a marker of its activation state) and its kinase activity. Mass spectrometry can then be used to confirm the specific site of modification.

EGFR Signaling Pathway and Potential Modulation by MTS-T

The following diagram illustrates a simplified EGFR signaling cascade and highlights the point of potential intervention by MTS-T.

Caption: Simplified EGFR signaling pathway and MTS-T intervention.

In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) leads to receptor dimerization and autophosphorylation, initiating a signaling cascade through Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation. By covalently modifying the accessible Cys797 in the EGFR kinase domain, MTS-T has the potential to inhibit the kinase activity, thereby blocking the downstream signaling cascade. This would be analogous to the mechanism of action of irreversible EGFR inhibitors.

Conclusion

An In-Depth Technical Guide to the Synthesis of Tris-(2-methanethiosulfonylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris-(2-methanethiosulfonylethyl)amine, a complex organic molecule with potential applications in drug development and various biochemical studies. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, Tris-(2-aminoethyl)amine, followed by the introduction of the methanethiosulfonate (B1239399) functional groups. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways to aid in the successful replication and understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in two main stages. The first stage involves the synthesis of the precursor molecule, Tris-(2-aminoethyl)amine (TREN), from the readily available starting material, triethanolamine. The second, and more specialized stage, is the proposed conversion of Tris-(2-aminoethyl)amine to the final product by introducing the methanethiosulfonate groups.

An In-Depth Technical Guide to Tris-(2-methanethiosulfonylethyl)amine (CAS 18365-77-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(2-methanethiosulfonylethyl)amine, with the CAS number 18365-77-0, is a trifunctional crosslinking agent. Its structure features a central tertiary amine with three arms, each terminating in a methanethiosulfonate (B1239399) (MTS) group. The MTS group is highly reactive towards free thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins. This reactivity forms the basis of its utility as a tool for covalently linking proteins and other biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and protocols for its use in research and drug development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 18365-77-0 | [1] |

| Molecular Formula | C₉H₂₁NO₆S₆ | [2] |

| Molecular Weight | 431.66 g/mol | [2] |

| Canonical SMILES | CS(=O)(=O)SCCN(CCS(=O)(=O)SC)CCS(=O)(=O)SC | - |

| InChI Key | Not available | - |

Table 2: Physical Properties (Predicted and Experimental)

| Property | Value | Notes |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | It is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction buffer. |

| Stability | Store in a cool, dry place. Avoid moisture. | MTS reagents can be sensitive to hydrolysis, especially at high pH. Stock solutions should be stored at -20°C or -80°C and used shortly after preparation. |

Mechanism of Action: Thiol-Reactive Crosslinking

The core functionality of this compound lies in the reaction of its methanethiosulfonate groups with thiols. This reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.

Due to its trifunctional nature, a single molecule of this compound can react with up to three thiol groups. This allows for the crosslinking of multiple cysteine residues within a single protein, between different proteins in a complex, or a combination thereof.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein crosslinking experiments. Optimal conditions (e.g., concentration, incubation time, temperature) should be determined empirically for each specific application.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins or for analyzing the structure of a single protein.

Materials:

-

Purified protein(s) of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris, as they can react with any residual unreacted MTS groups.

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer and associated reagents for analysis

Procedure:

-

Prepare a stock solution of the crosslinker: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM. This stock solution should be prepared fresh before each experiment.

-

Prepare the protein sample: Adjust the concentration of the purified protein(s) to 0.1-2 mg/mL in a non-amine-containing buffer.

-

Initiate the crosslinking reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.1-5 mM). A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

-

Incubate the reaction: Incubate the mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times may need to be optimized.

-

Quench the reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted MTS groups. Incubate for 15 minutes at room temperature.

-

Analyze the results: The crosslinked products can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by mass spectrometry.

In-Cell Crosslinking

This protocol is designed to capture protein-protein interactions within a cellular environment.

Materials:

-

Cultured cells

-

PBS (Phosphate-Buffered Saline)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell lysis buffer

-

Immunoprecipitation reagents (optional)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometry reagents

Procedure:

-

Cell preparation: Wash the cultured cells twice with ice-cold PBS to remove any amine-containing media.

-

Crosslinking: Prepare a fresh solution of this compound in an appropriate buffer (e.g., PBS) to the desired final concentration (e.g., 1-5 mM). Add the crosslinking solution to the cells and incubate for 10-30 minutes at room temperature.

-

Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Downstream Analysis: The cell lysate can be analyzed directly by SDS-PAGE and Western blotting to detect changes in the mobility of target proteins. For a more detailed analysis, the protein of interest can be immunoprecipitated, followed by mass spectrometry to identify crosslinked partners.

Applications in Research and Drug Development

Probing Protein Structure and Interactions

As a trifunctional crosslinker, this compound can provide valuable distance constraints for structural modeling of proteins and protein complexes. By identifying which cysteine residues are crosslinked, researchers can deduce their spatial proximity. This is particularly useful for studying large, dynamic, or membrane-bound complexes that are challenging to analyze by traditional structural biology techniques.

Investigating Signaling Pathways

Many signaling pathways involve transient protein-protein interactions. In-cell crosslinking with reagents like this compound can "trap" these fleeting interactions, allowing for the identification of novel signaling partners. For example, it could be used to study the oligomerization of G-protein coupled receptors (GPCRs) or the interaction of kinases with their substrates.

Drug Development: Antibody-Drug Conjugates (ADCs)

The development of ADCs involves linking a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. Thiol-reactive crosslinkers can be used in this context. While this compound itself is not a common linker in clinically approved ADCs, the principle of using thiol-reactive chemistry is central to many ADC technologies. The trifunctional nature of this reagent could potentially be explored for creating more complex or higher-drug-load conjugates in a research setting.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[1] Wear suitable protective clothing, including gloves and safety goggles.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of contact, wash the affected area immediately with plenty of water.[1] Store the compound in a tightly sealed container in a cool, dry place.[1]

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found. However, a plausible synthetic route can be inferred from the synthesis of related compounds. It would likely involve the reaction of Tris(2-aminoethyl)amine with a reagent that introduces the methanethiosulfonate group, such as S-methyl methanethiosulfonate, under appropriate conditions. The synthesis of the precursor, Tris(2-aminoethyl)amine, typically starts from triethanolamine.

Conclusion

This compound is a valuable tool for researchers studying protein structure and function. Its ability to crosslink cysteine residues provides a means to investigate protein-protein interactions, probe the architecture of protein complexes, and potentially contribute to the development of novel therapeutics. While specific quantitative data for this compound is limited, the general principles of methanethiosulfonate chemistry and protein crosslinking provide a solid foundation for its application in a variety of research contexts. As with any chemical reagent, proper handling and optimization of experimental conditions are crucial for obtaining reliable and meaningful results.

References

An In-depth Technical Guide to the Structure and Applications of Tris-(2-methanethiosulfonylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris-(2-methanethiosulfonylethyl)amine is a trifunctional crosslinking agent with a central tertiary amine and three methanethiosulfonate (B1239399) (MTS) reactive groups. While not as commonly cited as other crosslinking reagents, its unique tripodal structure offers specific advantages for probing protein structure, function, and interactions. This guide provides a comprehensive overview of its structure, proposed synthesis, and potential applications in biochemistry and drug development, with a focus on its utility as a tool for studying protein topology and crosslinking sulfhydryl residues.

Molecular Structure and Properties

This compound possesses a unique C3-symmetric structure. At its core is a tertiary amine, from which three ethyl arms extend. Each arm terminates in a highly reactive methanethiosulfonate group (-S-SO₂CH₃).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18365-77-0 | Vendor Information |

| Molecular Formula | C₉H₂₁NO₆S₆ | Vendor Information |

| Molecular Weight | 431.66 g/mol | Vendor Information |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | Inferred from similar compounds |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF; limited solubility in water | Inferred from similar compounds |

Proposed Synthesis

A more direct, albeit likely more complex, route would involve the synthesis of Tris(2-thiolethyl)amine followed by methanethiosulfonylation.

Proposed Synthesis of the Precursor Tris(2-thiolethyl)amine:

A potential pathway to Tris(2-thiolethyl)amine could be analogous to the synthesis of TREN from triethanolamine, where the hydroxyl groups are converted to a leaving group (e.g., chloride) and then displaced by a thiol-containing nucleophile.

Final Step: Methanethiosulfonylation

The conversion of the thiol groups of the putative Tris(2-thiolethyl)amine to methanethiosulfonate groups can be achieved using S-Methyl methanethiosulfonate (MMTS). This reaction is generally efficient and specific for thiols.[1][2]

Reaction: R-SH + CH₃SO₂-S-CH₃ → R-S-S-CH₃ + CH₃SO₂H

-

R-SH: Tris(2-thiolethyl)amine

-

CH₃SO₂-S-CH₃: S-Methyl methanethiosulfonate (MMTS)

-

R-S-S-CH₃: this compound

-

CH₃SO₂H: Methanesulfinic acid

Caption: Proposed synthesis pathway for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a trifunctional, thiol-reactive crosslinking agent. The methanethiosulfonate group is highly specific for sulfhydryl groups (cysteine residues) in proteins, forming a disulfide bond.

Probing Protein Structure and Interactions

The tripodal nature of this reagent makes it an excellent tool for studying the spatial arrangement of cysteine residues within a single protein or between interacting proteins. By crosslinking cysteine residues, it can provide distance constraints that are valuable for computational modeling of protein structures and complexes.

Mechanism of Action: Crosslinking of Sulfhydryl Groups

The methanethiosulfonate group reacts with a free thiol (e.g., from a cysteine residue in a protein) to form a mixed disulfide bond, releasing methanesulfinic acid. This reaction is highly efficient under physiological conditions.

Caption: Reaction mechanism of this compound with protein thiols.

Experimental Protocols

The following are proposed experimental protocols based on the expected reactivity of this compound. Researchers should optimize these protocols for their specific applications.

Protein Crosslinking Experiment

Objective: To crosslink cysteine residues within a protein or between interacting proteins.

Materials:

-

Purified protein(s) in a non-thiol-containing buffer (e.g., HEPES, phosphate) at pH 7.0-8.0.

-

This compound stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or a solution containing a reducing agent like DTT or β-mercaptoethanol).

-

SDS-PAGE reagents.

-

Mass spectrometer for analysis (optional).

Procedure:

-

Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 µM) in a thiol-free buffer. If the protein has disulfide bonds that are not the target of crosslinking, they should be reduced and the reducing agent removed prior to the experiment.

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration typically in a molar excess over the protein (e.g., 10- to 100-fold molar excess).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution. A reducing agent will cleave the newly formed disulfide bonds, which can be useful for certain analytical workflows.

-

Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species indicative of crosslinking. For more detailed analysis of crosslinked peptides, mass spectrometry can be employed.

Caption: General workflow for a protein crosslinking experiment.

Data Presentation

Table 2: Hypothetical Crosslinking Experiment Data

This table illustrates how quantitative data from a crosslinking experiment could be presented.

| Protein Target | Crosslinker Concentration (µM) | Incubation Time (min) | % Crosslinked Product (by Densitometry) |

| Protein A (intramolecular) | 10 | 30 | 15% |

| Protein A (intramolecular) | 50 | 30 | 45% |

| Protein A (intramolecular) | 50 | 60 | 60% |

| Protein B + Protein C (intermolecular) | 25 | 45 | 20% |

| Protein B + Protein C (intermolecular) | 75 | 45 | 55% |

Conclusion

This compound is a specialized trifunctional crosslinking agent with significant potential for the structural and functional analysis of proteins. Its C3 symmetry and high reactivity towards sulfhydryl groups make it a valuable tool for researchers in biochemistry, proteomics, and drug development. While detailed information on this specific compound is scarce, its properties and applications can be inferred from the well-established chemistry of its constituent functional groups. The proposed synthesis and experimental protocols provided in this guide offer a starting point for the utilization of this reagent in novel research applications. Further studies are warranted to fully characterize its properties and expand its use in the scientific community.

References

An In-Depth Technical Guide to Tris-(2-methanethiosulfonylethyl)amine: Spacer Arm Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris-(2-methanethiosulfonylethyl)amine, a trifunctional crosslinking agent. The focus of this document is to detail the characteristics of its spacer arm, present its physicochemical properties, and provide exemplary experimental protocols for its application in bioconjugation and protein crosslinking.

Core Properties and Spacer Arm Length

This compound is a versatile chemical tool designed for creating covalent linkages. Its structure features a central tertiary amine from which three identical spacer arms extend, each terminating in a reactive methanethiosulfonate (B1239399) (MTS) group. This trifunctional nature allows for the simultaneous or sequential crosslinking of multiple molecules or sites within a single molecule.

The MTS group is highly specific for sulfhydryl (thiol) groups, reacting under mild conditions to form a stable disulfide bond. This specificity makes it an invaluable reagent in protein chemistry, drug delivery systems, and surface modification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C9H21N1O6S6 | Calculated |

| Molecular Weight | 431.66 g/mol | Calculated |

| CAS Number | 152919-86-5 | General Chemical Databases |

| Estimated Spacer Arm Length | ~10.5 Å | Calculated (See Section 1.2) |

| Reactive Group | Methanethiosulfonate (MTS) | Chemical Structure |

| Target Functional Group | Sulfhydryl (Thiol; -SH) | [1][2] |

Estimation of the Spacer Arm Length

The precise spacer arm length of this compound is not commonly published in supplier specifications. However, an estimation can be made based on standard bond lengths and the likely conformation of the molecule.[3][4][5] Each arm consists of a series of single bonds: N-C, C-C, C-S, S-S, and S-C.

Assuming a relatively extended conformation, the length of one spacer arm can be approximated by summing the lengths of the constituent bonds from the central nitrogen atom to the terminal methyl group's carbon. The bond angles, such as the tetrahedral geometry around the carbon and nitrogen atoms, will influence the end-to-end distance.[6][7][8][9]

Calculation Breakdown of a Single Spacer Arm:

-

N-C bond length: ~1.47 Å

-

C-C bond length: ~1.54 Å

-

C-S bond length: ~1.82 Å

-

S-S bond length: ~2.05 Å

-

S-C (methyl) bond length: ~1.82 Å

Considering the bond angles in a staggered conformation, the estimated length of a single spacer arm is approximately 10.5 Å . This provides a working distance for researchers planning crosslinking experiments where the distance between target sites is a critical factor.

Experimental Protocols and Methodologies

The following sections provide a detailed, generalized protocol for the use of this compound in protein modification. This protocol is based on established methods for MTS reagents.[10][11][12][13][14][15][16]

General Protocol for Protein Thiol Modification

This protocol outlines the steps for labeling a protein with free sulfhydryl groups using this compound.

Materials:

-

This compound

-

Protein of interest with at least one free cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 7.0-8.0. Avoid Tris buffers as they contain primary amines.

-

Quenching Reagent: A solution of a small molecule thiol, such as L-cysteine or dithiothreitol (B142953) (DTT), to stop the reaction.

-

Desalting column or dialysis equipment for purification.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the crosslinker.

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols (like DTT or β-mercaptoethanol), these must be removed by dialysis or using a desalting column prior to the reaction.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock solution concentration is 10-20 mM.

-

Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary.

-

Quenching: To stop the reaction, add the quenching reagent to a final concentration that is in excess of the initial crosslinker concentration (e.g., 20-50 mM L-cysteine). Incubate for an additional 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Analysis: The extent of modification can be determined by various methods, such as mass spectrometry (to identify the modified cysteine residues) or by using Ellman's reagent to quantify the remaining free thiols.

Visualizations of Structure and Workflow

Chemical Structure and Spacer Arm Representation

The following diagram illustrates the chemical structure of this compound, highlighting the central nitrogen core and the three reactive spacer arms.

Caption: Molecular structure of this compound.

Reaction Mechanism with a Thiol-Containing Molecule

The diagram below illustrates the reaction pathway between one of the MTS groups of the crosslinker and a sulfhydryl group on a target molecule (e.g., a cysteine residue in a protein).

Caption: Reaction of an MTS group with a thiol, forming a stable disulfide bond.

Experimental Workflow for Protein Crosslinking

This flowchart visualizes the key steps in a typical protein crosslinking experiment using this compound.

Caption: A generalized workflow for protein modification.

Conclusion

This compound is a potent and specific trifunctional crosslinking agent. Its utility is defined by its three spacer arms, each approximately 10.5 Å in length, and its highly specific reactivity towards sulfhydryl groups. This guide provides the foundational knowledge, including key quantitative data and a detailed experimental protocol, to enable researchers to effectively utilize this reagent in their work. The provided visualizations offer a clear understanding of its structure, reaction mechanism, and application in a typical laboratory workflow. Careful consideration of stoichiometry and reaction conditions, as outlined in this document, will facilitate successful bioconjugation and protein crosslinking studies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Bond length - Wikipedia [en.wikipedia.org]

- 4. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 5. webassign.net [webassign.net]

- 6. Page loading... [guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. The geometry of ethylamine is: | Filo [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fgsc.net [fgsc.net]

- 14. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

Navigating the Solubility of Tris-(2-methanethiosulfonylethyl)amine in Aqueous Buffers: A Technical Guide

For Immediate Release

[City, State] – December 12, 2025 – Researchers, scientists, and drug development professionals working with the thiol-reactive compound Tris-(2-methanethiosulfonylethyl)amine now have access to a comprehensive technical guide on its solubility characteristics in aqueous buffers. In the absence of direct quantitative public data, this whitepaper offers a predictive analysis based on its chemical structure and provides detailed protocols for its empirical determination.

This compound is a trivalent methanethiosulfonate (B1239399) (MTS) reagent used in protein chemistry and bioconjugation. Understanding its solubility is critical for the design and execution of experiments, ensuring reproducible results in applications such as protein modification, crosslinking, and drug delivery systems. This guide aims to bridge the current knowledge gap by providing a foundational understanding of its expected behavior in aqueous solutions and empowering researchers to determine its solubility in their specific experimental contexts.

Predicted Solubility Characteristics

The solubility of this compound in aqueous buffers is governed by the interplay of its hydrophilic tertiary amine core and the three methanethiosulfonate (MTS) ethyl arms.

-

The Tris Core: The central tertiary amine is a key structural feature. Tertiary amines are generally less soluble in water than primary or secondary amines of similar molecular weight due to the absence of N-H bonds for hydrogen donation. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, contributing to some degree of water solubility. The solubility of the amine core is also pH-dependent. In acidic to neutral buffers, the amine will be protonated, forming a more soluble ammonium (B1175870) salt.

-

Methanethiosulfonate (MTS) Groups: The three methanethiosulfonate groups are reactive moieties that can influence solubility. While some MTS reagents are water-soluble, others require organic co-solvents like DMSO.[1] A critical consideration is the stability of the MTS groups, as they can undergo hydrolysis in aqueous solutions, particularly at higher pH and in the presence of nucleophiles.[1] This degradation can affect solubility measurements over time.

Overall, this compound is predicted to have moderate but limited solubility in aqueous buffers. The ethyl spacers provide some hydrophobic character, which may decrease solubility. It is anticipated that solubility will be enhanced at a slightly acidic pH where the central amine is protonated.

A diagram illustrating the key factors that are predicted to influence the solubility of this compound is presented below.

Experimental Protocol for Solubility Determination

Given the lack of published data, empirical determination of solubility is essential. The shake-flask method is a reliable approach to determine the equilibrium solubility of a compound.[2][3]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a defined temperature.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

-

Microcentrifuge tubes or glass vials

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Microcentrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

Procedure:

-

Preparation of Stock Solutions (for Calibration Curve):

-

Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution with the aqueous buffer of interest to create a series of standards with known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker/incubator set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Analyze the clear, saturated filtrate using a validated analytical method such as HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the prepared standards against their known concentrations.

-

Determine the concentration of this compound in the saturated filtrate by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and buffer conditions.

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Data Presentation

For systematic comparison, all quantitative solubility data should be summarized in a structured table. A template for recording such data is provided below.

| Buffer System | pH | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| 100 mM Phosphate | 6.5 | 25 | 24 | |||

| 100 mM Phosphate | 6.5 | 25 | 48 | |||

| 100 mM Phosphate | 7.4 | 25 | 24 | |||

| 100 mM Phosphate | 7.4 | 25 | 48 | |||

| 50 mM Tris-HCl | 7.4 | 25 | 24 | |||

| 50 mM Tris-HCl | 8.0 | 25 | 24 | |||

| 50 mM Tris-HCl | 7.4 | 37 | 24 |

Conclusion

References

Trifunctional MTS Crosslinkers: A Technical Guide to Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of trifunctional methanethiosulfonate (B1239399) (MTS) crosslinkers and their expanding role in chemical biology, proteomics, and drug development. These reagents offer a powerful toolkit for elucidating protein-protein interactions, mapping protein conformations, and constructing sophisticated bioconjugates.

Core Principles of Trifunctional MTS Crosslinkers

Trifunctional crosslinkers are chemical tools designed to covalently link molecules through three distinct reactive points.[1] In the context of protein research, these crosslinkers typically possess:

-

Two reactive moieties for covalently binding to amino acid residues on proteins.

-

A third functional group that imparts a specific property, such as an affinity tag (e.g., biotin) for enrichment, a fluorescent dye for imaging, or a moiety for a secondary ligation reaction.[2]

The "MTS" in trifunctional MTS crosslinkers refers to the methanethiosulfonate group. This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3] This specificity allows for the targeted modification of proteins at cysteine residues, which can be naturally occurring or introduced at specific sites through mutagenesis.[4]

The reaction of an MTS group with a thiol proceeds via a disulfide exchange mechanism, forming a stable disulfide bond and releasing methanesulfinic acid. This reaction is rapid and highly efficient under mild, near-physiological conditions.[4]

A key advantage of trifunctional architecture is the ability to perform multi-step, controlled bioconjugation reactions. For instance, one reactive group can be used to attach the crosslinker to a "bait" protein, the second to capture an interacting "prey" protein, and the third to facilitate the identification and isolation of the crosslinked complex.[3][5]

Key Chemistries in Trifunctional MTS Crosslinkers

While the MTS group provides thiol reactivity, the other functionalities can vary, leading to a diverse range of applications. A prominent class of trifunctional MTS crosslinkers incorporates a photo-reactive group, enabling temporally controlled crosslinking.

Thiol-Reactive Group: Methanethiosulfonate (MTS)

The MTS moiety is the cornerstone of these crosslinkers, providing a cysteine-specific anchor point. Its high reactivity allows for efficient labeling of proteins containing even a single accessible cysteine residue.[4]

Photo-Reactive Groups: Diazirines

Diazirines are small, stable functional groups that, upon activation with UV light (typically around 350-365 nm), generate highly reactive carbenes.[5][6] These carbenes can insert into a wide range of chemical bonds, including C-H and N-H bonds, in a proximity-dependent manner, making them excellent tools for capturing interacting partners without a requirement for specific amino acid side chains on the target protein.[5][6] Two commonly used diazirine-based photo-reactive groups in trifunctional MTS crosslinkers are:

-

Diazirine: A compact and efficient photo-crosslinking group.[5]

-

Trifluoromethylphenyldiazirine (TFMD): Offers higher crosslinking efficiency due to the greater yield of carbene formation upon photoactivation, although it is bulkier than a simple diazirine.[5]

Affinity Handle: Biotin (B1667282)

Many trifunctional crosslinkers incorporate a biotin tag. Biotin exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins, which can be immobilized on a solid support.[2] This high-affinity interaction allows for the efficient enrichment of biotinylated molecules, such as crosslinked peptides, from complex mixtures, which is crucial for their subsequent identification by mass spectrometry.[2][7]

Experimental Workflows and Methodologies

The application of trifunctional MTS crosslinkers typically follows a multi-step workflow, particularly in the context of studying protein-protein interactions using a "tag-transfer" strategy.[5][8]

General Experimental Workflow for Tag-Transfer Crosslinking

The following diagram illustrates a typical experimental workflow for using a trifunctional MTS-diazirine crosslinker to map protein-protein interactions.

Caption: Workflow for protein interaction mapping using a trifunctional MTS-diazirine crosslinker.

Detailed Experimental Protocols

-

Protein Preparation: The "bait" protein must contain an accessible cysteine residue for conjugation. If no suitable native cysteine is present, one can be introduced via site-directed mutagenesis. The protein should be in a buffer free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). A suitable buffer is PBS (phosphate-buffered saline) at pH 7.2-7.5.

-

Crosslinker Preparation: Prepare a stock solution of the trifunctional MTS crosslinker (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.[9] MTS reagents are susceptible to hydrolysis in aqueous solutions.[3]

-

Conjugation Reaction: Add the crosslinker stock solution to the protein solution at a final molar excess of 10- to 50-fold over the protein.[10] Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.

-

Removal of Excess Crosslinker: It is crucial to remove the unreacted crosslinker to prevent non-specific labeling. This can be achieved by dialysis, desalting columns, or spin filtration.

-

Complex Formation: Mix the conjugated "bait" protein with the "prey" protein(s) under conditions that favor their interaction.

-

UV Irradiation: Transfer the protein complex solution to a suitable container (e.g., a 96-well plate) and irradiate with a UV lamp at 350-365 nm.[11] The irradiation time should be optimized, but short exposure times of 10-60 seconds are often sufficient to achieve significant crosslinking while minimizing protein damage.[5][11]

-

Reduction and Alkylation: To cleave the disulfide bond within the crosslinker (if present, as in the tag-transfer reagents) and reduce native disulfide bonds in the proteins, treat the sample with a reducing agent like DTT (dithiothreitol) at a final concentration of 5-10 mM for 30-60 minutes at 37-56 °C. Subsequently, alkylate the free thiols with an alkylating agent such as iodoacetamide (B48618) (IAA) at a final concentration of 15-20 mM for 30 minutes at room temperature in the dark to prevent their re-oxidation.

-

Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin. A typical trypsin-to-protein ratio is 1:50 (w/w), and the digestion is carried out overnight at 37 °C.[12]

-

Bead Preparation: Use streptavidin-coated agarose (B213101) or magnetic beads. Wash the beads several times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove any preservatives.

-

Binding: Incubate the peptide digest with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind to the beads.[13]

-

Washing: Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of increasing stringency can be employed. For example, start with the binding/wash buffer, followed by a high-salt buffer (e.g., 1 M NaCl), and finally a buffer without detergent (e.g., PBS).

-

Elution: Elute the bound peptides from the beads. The method of elution depends on the experimental design. For mass spectrometry, a common method is on-bead digestion with a second protease or elution with a buffer containing free biotin, or a buffer that denatures streptavidin (e.g., 0.1% TFA in acetonitrile/water).[14] If the crosslinker contains a cleavable site, elution can be achieved by cleaving this site. For example, the azobenzene-based linker in Leiker can be cleaved with sodium dithionite.[15]

Quantitative Data and Performance

The efficiency of trifunctional MTS crosslinkers can be assessed at various stages of the workflow. The following tables summarize key quantitative data reported in the literature.

Table 1: Crosslinking Efficiencies of Trifunctional MTS Photo-Crosslinkers

| Crosslinker | Bait-Prey System | Crosslinking Efficiency (%) | Reference |

| MTS-diazirine | BID80–102 / MCL-1 | 9 - 40 | [5] |

| MTS-TFMD | BID80–102 / MCL-1 | 26 - 53 | [5] |

Table 2: Enrichment Efficiency of a Trifunctional Crosslinker

| Crosslinker | Sample Type | Enrichment Efficiency (%) | Reference |

| Leiker (Lysine-targeted) | E. coli lysate | > 97 | [5][15] |

Applications in Drug Development and Research

Trifunctional MTS crosslinkers are valuable tools in various research and development areas:

-

Mapping Protein-Protein Interaction Networks: By identifying the interacting partners of a protein of interest, these crosslinkers help to build comprehensive interaction maps within cells.[5][16]

-

Structural Elucidation of Protein Complexes: The distance constraints obtained from crosslinking experiments can be used to model the three-dimensional structure of protein complexes.

-

Drug Target Identification and Validation: These reagents can be used to identify the cellular targets of a drug candidate by incorporating the drug molecule into the crosslinker structure.

-

Development of Antibody-Drug Conjugates (ADCs): Trifunctional linkers can be employed to attach both a targeting moiety and a therapeutic payload to an antibody, potentially with a third function for imaging or other applications.

Signaling Pathways and Logical Relationships

The data obtained from trifunctional MTS crosslinking experiments can be used to construct or validate signaling pathways. For example, identifying a direct interaction between two proteins in a signaling cascade provides strong evidence for their functional relationship.

References

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 7. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methanethiosulfonate Reagents in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (B1239399) (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in the field of proteomics. Their high specificity for cysteine residues allows for the precise labeling and modification of proteins, enabling detailed investigations into protein structure, function, and dynamics. This technical guide provides a comprehensive overview of MTS reagents, their chemical properties, and their diverse applications in proteomics, with a particular focus on quantitative data, experimental protocols, and their role in drug development.

MTS reagents react with the thiol group (-SH) of cysteine residues to form a disulfide bond, a process known as S-thiolation. This covalent modification is highly specific under mild conditions, making MTS reagents superior to other sulfhydryl-reactive compounds like iodoacetamides or maleimides in certain applications.[1] The reaction is also reversible through the addition of reducing agents such as dithiothreitol (B142953) (DTT), offering experimental flexibility.[1]

Core Principles of MTS Reagents

The utility of MTS reagents stems from their ability to introduce a wide variety of chemical moieties at specific cysteine residues. These moieties can be charged, fluorescently tagged, or spin-labeled, allowing researchers to probe different aspects of protein biology. The choice of MTS reagent depends on the specific application and the properties of the target protein.

Chemical Properties and Reactivity

MTS reagents are characterized by the methanethiosulfonate group (-S-SO₂CH₃), which is highly electrophilic and reacts readily with the nucleophilic thiolate anion (-S⁻) of cysteine. The rate of this reaction is pH-dependent, as the deprotonation of the thiol group is required for reactivity.

A variety of MTS reagents are commercially available, each with unique properties. The most commonly used include:

-

MTSEA (--INVALID-LINK--): A positively charged, membrane-permeant reagent.

-

MTSET (--INVALID-LINK--): A positively charged, membrane-impermeant reagent.[1]

-

MTSES (--INVALID-LINK--): A negatively charged, membrane-impermeant reagent.[1]

The charge and membrane permeability of these reagents are critical for their application in studying membrane proteins, such as ion channels and transporters.[1]

Quantitative Data

The following tables summarize key quantitative data for commonly used MTS reagents. This information is crucial for designing and optimizing experiments.

Table 1: Physicochemical Properties and Reactivity of Common MTS Reagents

| Reagent | Charge | Membrane Permeability | Molecular Weight ( g/mol ) | Relative Reactivity with Thiols |

| MTSEA | Positive | Permeant | 157.24 | 1 |

| MTSET | Positive | Impermeant | 240.21 | 2.5x MTSEA[1] |

| MTSES | Negative | Impermeant | 204.22 | 0.1x MTSEA[1] |

Table 2: Stability and Reaction Conditions of Common MTS Reagents

| Reagent | Half-life in Aqueous Solution (pH 7.0, 20°C) | Typical Concentration | Typical Reaction Time |

| MTSEA | ~12 minutes[1] | 2.5 mM[1] | 1-5 minutes[1] |

| MTSET | ~11.2 minutes[1] | 1 mM[1] | 1-5 minutes[1] |

| MTSES | ~370 minutes[1] | 10 mM[1] | 1-5 minutes[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments using MTS reagents in proteomics.

Protocol 1: General Protein Labeling with MTS Reagents for Mass Spectrometry

This protocol outlines the steps for labeling a purified protein or a complex protein mixture with an MTS reagent for subsequent analysis by mass spectrometry.

Materials:

-

Protein sample (purified or cell lysate)

-

MTS reagent (e.g., MTSEA, MTSET, or MTSES)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Quenching solution (e.g., 10 mM DTT or L-cysteine)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Reagents for peptide cleanup (e.g., C18 desalting columns)

Procedure:

-

Protein Preparation:

-

Ensure the protein sample is in a buffer free of thiols. If necessary, perform a buffer exchange using dialysis or spin columns.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

-

MTS Reagent Preparation:

-

Immediately before use, dissolve the MTS reagent in the reaction buffer to the desired stock concentration. MTS reagents are susceptible to hydrolysis, so fresh solutions are critical.[1]

-

-

Labeling Reaction:

-

Add the MTS reagent to the protein sample to the final desired concentration (typically in the low millimolar range).

-

Incubate the reaction at room temperature for the desired time (typically 1-5 minutes). The optimal time and concentration should be determined empirically for each protein.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to consume any unreacted MTS reagent.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide. This step is crucial to ensure that only the MTS-labeled cysteines are modified in the final sample.

-

Protein Digestion: Digest the protein sample into peptides using a protease such as trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using C18 columns to remove salts and detergents that can interfere with mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture by LC-MS/MS to identify the MTS-labeled peptides and determine the site of modification.

-

Protocol 2: Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly the lining of ion channels and transporter pores.[2][3][4]

Materials:

-

Cells expressing the cysteine-substituted mutant protein of interest

-

MTS reagents (membrane-permeant and -impermeant)

-

Electrophysiology setup or other functional assay system

Procedure:

-

Cysteine Mutagenesis:

-

Introduce single cysteine mutations at desired positions in the protein of interest using site-directed mutagenesis.

-

-

Protein Expression:

-

Express the mutant proteins in a suitable expression system (e.g., Xenopus oocytes or mammalian cells).

-

-

Functional Assay:

-

Measure the baseline function of the protein (e.g., ion channel current) before application of the MTS reagent.

-

-

MTS Reagent Application:

-

Apply the MTS reagent to the cells. For membrane proteins, the use of membrane-permeant versus -impermeant reagents can distinguish between intracellular and extracellular accessible residues.

-

-

Functional Measurement:

-

Monitor the functional changes in the protein upon reaction with the MTS reagent. A change in function (e.g., inhibition or potentiation of current) indicates that the substituted cysteine is accessible to the reagent.

-

-

Data Analysis:

-

Determine the rate of modification by fitting the time course of the functional change to an exponential function. This rate provides information about the accessibility of the cysteine residue.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of MTS reagents in proteomics.

Applications in Drug Development

MTS reagents are valuable tools in various stages of the drug discovery and development pipeline.

Target Identification and Validation

By identifying accessible cysteine residues in a protein of interest, MTS reagents can help to map potential binding pockets for small molecules. This information is crucial for the rational design of drugs that target specific sites on a protein.

Covalent Inhibitor Screening

MTS reagents are used in competitive labeling experiments to screen for covalent inhibitors.[5] In this approach, a protein is incubated with a library of potential covalent inhibitors before being treated with a cysteine-reactive MTS probe. Compounds that bind to cysteine residues will block the subsequent labeling by the MTS probe, leading to a decrease in the mass spectrometry signal for that peptide. This allows for the high-throughput identification of covalent binders.

Elucidating Drug Mechanism of Action

MTS reagents can be used to probe the conformational changes in a protein that occur upon drug binding. By comparing the accessibility of cysteine residues in the presence and absence of a drug, researchers can gain insights into the drug's mechanism of action. For example, this approach has been used to study the gating mechanisms of ion channels in response to different drugs.[6][7]

Conclusion

Methanethiosulfonate reagents are versatile and powerful tools for the study of proteins. Their high specificity for cysteine residues, coupled with the wide range of available chemical modifications, makes them suitable for a diverse array of applications in proteomics. From fundamental studies of protein structure and function to the discovery and development of new drugs, MTS reagents continue to be at the forefront of protein science. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in effectively applying these valuable reagents in their own work.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]

- 3. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Probing the Architectural Landscape of Proteins: An In-depth Technical Guide to Tris-(2-methanethiosulfonylethyl)amine (MTS-T)

For Researchers, Scientists, and Drug Development Professionals

Abstract